5,6-Dichloro-2-methylpyridazin-3(2H)-one (CAS: 6794-35-0) is a halogenated heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are established structural motifs in the development of biologically active molecules, particularly within the agrochemical sector for herbicides and fungicides, as well as in medicinal chemistry. This compound primarily serves as a key chemical intermediate, where its specific dichlorinated and N-methylated structure provides defined reactivity for building more complex target molecules. Its utility is rooted in the predictable chemical behavior of the pyridazinone core, which is leveraged for creating new agents that inhibit critical biological pathways in target organisms.
Substituting 5,6-Dichloro-2-methylpyridazin-3(2H)-one with simpler analogs like the unmethylated parent (5,6-dichloropyridazin-3(2H)-one) or monochlorinated variants is often unviable for both synthetic and biological applications. The N-methyl group is not merely a structural placeholder; it has been demonstrated to be a critical contributor to the herbicidal efficacy of final products derived from this scaffold. Structure-activity relationship (SAR) studies on related pyridazinone herbicides reveal that the presence and position of the N-methyl group significantly influence the molecule's interaction with its biological target, such as the acetyl-coenzyme A carboxylase (ACCase) enzyme. Similarly, the presence of two chlorine atoms at the 5 and 6 positions provides specific electronic properties and reactive handles for subsequent chemical modifications that are essential for achieving the desired potency and spectrum of activity in the final herbicidal compounds. Using a different halide or a monochlorinated precursor would fundamentally alter the synthetic pathway and result in a final product with a different, likely less effective, biological profile.
This compound is a documented intermediate in the synthesis of novel pyridazinone derivatives with potent herbicidal activity. In the synthesis of α,α,α-trifluoro-m-tolyl pyridazinone derivatives, 5,6-Dichloro-2-methylpyridazin-3(2H)-one is reacted with 3-(trifluoromethyl)phenol to produce a key intermediate. This subsequent compound, upon further modification, yields final products that exhibit significant bleaching and herbicidal effects on barnyardgrass and other weeds at application rates of 300 g/ha. The specific 5,6-dichloro substitution pattern is crucial for the initial nucleophilic substitution reaction that forms the core of the final active herbicide.
| Evidence Dimension | Herbicidal Activity of Downstream Product |
| Target Compound Data | Derivatives show bleaching activities at 10 µg/ml and herbicidal activities at 300 g/ha. |
| Comparator Or Baseline | General class of pyridazinone derivatives known for herbicidal activity. |
| Quantified Difference | Demonstrates a viable pathway to potent final compounds, a key procurement consideration for R&D. |
| Conditions | Greenhouse evaluation against barnyardgrass and rape. |
This evidence confirms the compound's direct utility as a building block for creating new, effective herbicidal molecules, justifying its procurement for agrochemical R&D pipelines.
In a structure-activity relationship (SAR) study of phenyl-substituted cyclic keto-enols containing a pyridazinone moiety, the methylation at the N2 position of the pyridazinone ring was identified as a critical factor for high herbicidal activity. The study synthesized and tested a series of derivatives, finding that compounds retaining the N-methyl group (originating from a precursor like 5,6-Dichloro-2-methylpyridazin-3(2H)-one) showed significantly better efficacy against both grass and broadleaf weeds compared to unmethylated analogs. For example, a derivative (compound 15) with the N-methyl group showed potent activity, while analogs lacking it would be expected to have lower performance based on this SAR.
| Evidence Dimension | Contribution to Biological Activity |
| Target Compound Data | The N-methyl group at the 2-position of the pyridazinone ring 'significantly contributes to herbicidal efficacy'. |
| Comparator Or Baseline | Analogous compounds without the N-methyl group. |
| Quantified Difference | Qualitatively described as a 'significant' and 'critical' determinant for high herbicidal activity. |
| Conditions | SAR study of pyridazinone-containing cyclic keto-enols against various weed species. |
Procuring the N-methylated version is essential for researchers aiming to develop high-efficacy herbicides in this class, as removing this group compromises the performance of the final product.
The pyridazinone scaffold, for which 5,6-Dichloro-2-methylpyridazin-3(2H)-one is a core precursor, is a foundational structure for a major class of herbicides that act as protoporphyrinogen IX oxidase (PPO) inhibitors. Research programs focused on discovering new PPO inhibitors specifically design and synthesize novel compounds based on this heterocyclic core. For instance, studies describe how biaryl-pyridazinone derivatives were synthesized and exhibited excellent herbicidal activity, with efficacy comparable to the commercial herbicide saflufenacil at rates as low as 37.5 g ai/ha. This demonstrates the direct relevance and process suitability of this chemical class for developing herbicides with a specific, commercially validated mode of action.
| Evidence Dimension | Relevance to a Commercial Herbicide Class |
| Target Compound Data | Serves as a precursor for the pyridazinone scaffold, which is central to developing novel PPO inhibitors. |
| Comparator Or Baseline | Other heterocyclic scaffolds used for herbicide development. |
| Quantified Difference | Derivatives achieve efficacy (90-100% inhibition) comparable to commercial standards like saflufenacil. |
| Conditions | Post-emergence herbicidal activity tests in a greenhouse environment. |
For research teams targeting the PPO enzyme, this compound is not just an option but a strategically sound starting point, aligning with proven approaches in commercial agrochemical development.
This compound is the right choice for research programs aiming to create novel protoporphyrinogen oxidase (PPO) inhibitors. The evidence shows that the pyridazinone core is a validated scaffold for this target, leading to final products with high potency comparable to commercial standards. Its specific dichlorination provides the necessary reactive sites for building diverse libraries of potential PPO-inhibiting herbicides.
As a precursor, this compound is highly suitable for synthesizing herbicides that target the ACCase enzyme. The N-methyl group is a critical feature for ensuring high efficacy in the final molecule, making this specific intermediate a superior choice over its unmethylated counterpart for this application.
In medicinal and agrochemical discovery, this compound serves as an ideal starting scaffold for SAR studies. Its defined structure, with two distinct chlorine atoms and an essential N-methyl group, allows chemists to systematically modify the molecule and quantitatively assess how changes affect biological activity, as demonstrated in multiple studies on herbicidal pyridazinones.